Odorranain-H-RA5 peptide precursor
CAS No.:
Cat. No.: VC3677284
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Composition and Physical Properties
Amino Acid Sequence and Structure
Odorranain-H-RA5 peptide precursor has a specific amino acid sequence that contributes to its biological activity. According to molecular characterization studies, the peptide precursor consists of 20 amino acids with the following sequence:
Table 1: Amino Acid Sequence of Odorranain-H-RA5 Peptide Precursor
| Format | Sequence |
|---|---|
| Single-letter code | PMKKPMLLLFFLGTISLSLC |
| Three-letter code | Pro-Met-Lys-Lys-Pro-Met-Leu-Leu-Leu-Phe-Phe-Leu-Gly-Thr-Ile-Ser-Leu-Ser-Leu-Cys |
The peptide's sequence features a mixture of hydrophobic and basic amino acids, which contributes to its amphipathic nature — a key characteristic that enables its antimicrobial function . The presence of cysteine at the C-terminal end suggests potential involvement in disulfide bond formation, which could be relevant to its three-dimensional structure and function .
Physical and Chemical Properties
Odorranain-H-RA5 peptide precursor exhibits several notable physical and chemical properties that influence its biological activity:
Table 2: Physical and Chemical Properties of Odorranain-H-RA5 Peptide Precursor
| Property | Characteristic |
|---|---|
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Length | 20 amino acids |
| Standard Purity | >95% (by HPLC) |
| Storage Conditions | -20°C (up to 1 year); refrigeration after reconstitution |
| Source | Synthetic or naturally derived from Odorrana andersonii |
The peptide's amphipathic nature allows it to interact favorably with lipid bilayers, which is crucial for its membrane-disrupting capabilities and subsequent antimicrobial activity.
Synthesis and Characterization Methods
Solid-Phase Peptide Synthesis
The synthesis of Odorranain-H-RA5 peptide precursor is typically achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in laboratory settings. This technique involves the sequential addition of protected amino acids to a solid resin support through a series of coupling and deprotection steps.
The SPPS process for Odorranain-H-RA5 typically includes:
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Attachment of the C-terminal amino acid to a solid resin support
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Deprotection of the amino group of the attached amino acid
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Coupling of the next amino acid in the sequence
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Repetition of deprotection and coupling steps until the complete sequence is assembled
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Cleavage of the completed peptide from the resin and removal of protecting groups
This synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
Characterization Techniques
After synthesis, several analytical techniques are employed to confirm the identity and purity of Odorranain-H-RA5 peptide precursor:
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High-Performance Liquid Chromatography (HPLC): Used to assess purity and separate the target peptide from impurities
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Mass Spectrometry: Employed to confirm the molecular weight and sequence of the synthesized peptide
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to determine the three-dimensional structure and conformational characteristics
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X-ray Crystallography: Applied in some cases to obtain detailed structural information
These characterization methods ensure the quality and consistency of the synthesized peptide for research and potential therapeutic applications.
Mechanism of Antimicrobial Action
Membrane Disruption Mechanism
Odorranain-H-RA5 exhibits potent antimicrobial properties primarily due to its ability to disrupt microbial cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The mechanism involves:
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Initial electrostatic attraction between the cationic peptide and the negatively charged microbial membrane
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Insertion of the peptide into the membrane, facilitated by its amphipathic nature
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Formation of pores or channels in the membrane, leading to loss of cellular contents
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Collapse of membrane integrity resulting in cell death
This mechanism differs fundamentally from conventional antibiotics that typically target specific biochemical processes, which may explain why resistance to antimicrobial peptides like Odorranain-H-RA5 is less common .
Spectrum of Antimicrobial Activity
Odorranain-H-RA5 demonstrates effectiveness against a range of pathogens, including:
Table 3: Antimicrobial Spectrum of Odorranain-H-RA5
| Pathogen Type | Effectiveness | Notes |
|---|---|---|
| Gram-positive bacteria | High | Disrupts cell membrane integrity |
| Gram-negative bacteria | Moderate to High | Interaction with outer membrane components may influence efficacy |
| Fungi | Moderate | Effective against certain fungal species |
| Viruses | Limited evidence | Requires further investigation |
While specific minimum inhibitory concentration (MIC) data for individual pathogens is limited in the available literature, the peptide's broad-spectrum activity makes it particularly interesting for potential therapeutic applications .
pH Dependence of Activity
Like many antimicrobial peptides derived from amphibians, the activity of Odorranain-H-RA5 may be pH-dependent. The antimicrobial efficacy of similar peptides has been shown to vary with environmental pH, often showing enhanced activity at acidic pH values that correspond to the skin conditions of the source amphibian species . This pH dependence could be related to:
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Changes in charge distribution across the peptide
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Alterations in secondary structure at different pH values
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Modified interactions with microbial membranes based on protonation state
This pH-dependent activity may have implications for the peptide's potential therapeutic applications in different physiological environments.
Challenges and Future Perspectives
Current Limitations
Despite its promising antimicrobial properties, several challenges must be overcome before Odorranain-H-RA5 can be developed into a clinical therapeutic:
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Stability Issues: Susceptibility to proteolytic degradation in physiological environments
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Potential Immunogenicity: Possible immune responses to the peptide in vivo
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Manufacturing Costs: High production costs associated with peptide synthesis
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Delivery Challenges: Difficulty in maintaining stability and activity during delivery to target sites
These limitations are common to many antimicrobial peptides being investigated for therapeutic applications.
Future Research Directions
Several promising research directions could enhance the potential of Odorranain-H-RA5:
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Structural Modifications: Chemical modifications to improve stability and reduce potential toxicity
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Delivery Systems: Development of novel delivery methods to protect the peptide during administration
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Synergistic Combinations: Investigation of combinations with other antimicrobial agents for enhanced efficacy
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Resistance Studies: Long-term studies on the potential for resistance development in microbial populations
Recent research on bacteria primed by antimicrobial peptides suggests that studies on potential resistance mechanisms will be particularly important, as bacteria exposed to sub-lethal doses of antimicrobial peptides may develop tolerance mechanisms .
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